molecular formula C18H21F3N4O2 B2668816 1-(2-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea CAS No. 1797259-41-6

1-(2-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea

Cat. No. B2668816
CAS RN: 1797259-41-6
M. Wt: 382.387
InChI Key: PYWQTULLYCXLEV-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H21F3N4O2 and its molecular weight is 382.387. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

Research on similar chemical structures to 1-(2-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea reveals a focus on the synthesis and structural characterization of complex urea derivatives. For instance, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate demonstrates the chemical manipulation of methoxyphenyl-related ureas, showing the feasibility of substituting different groups to achieve various chemical properties (Smith, El‐Hiti, & Alshammari, 2013). Similarly, the synthesis, structural characterization, and comparison of experimental and theoretical results of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole underline the comprehensive analysis involved in understanding the properties of methoxyphenyl ureas (Düğdü et al., 2013).

Catalysis and Reaction Mechanisms

The research extends into exploring catalysis and reaction mechanisms involving urea derivatives. An effective Biginelli-type synthesis of 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones investigates the condensation reactions of N-methoxyurea with aldehydes and dicarbonyl compounds, indicating the role of methoxyphenyl ureas in facilitating complex chemical reactions (Kolosov et al., 2015). This underscores the significance of these compounds in synthetic chemistry, offering pathways to novel chemical entities.

Biological Applications and Potential Therapeutic Uses

While the direct research on 1-(2-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea in biological systems or therapeutic contexts is not specifically highlighted, the studies on related urea derivatives suggest potential areas of application. For example, the synthesis and antiparkinsonian activity evaluation of thiourea derivatives of pyrimidine indicate the exploration of urea compounds in medicinal chemistry for neurological conditions (Azam, Alkskas, & Ahmed, 2009). Similarly, the antitumor activities of certain urea derivatives, as seen in the study of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, showcase the potential for these compounds in cancer research (Hu et al., 2018).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-27-15-9-5-3-7-13(15)23-17(26)22-10-11-25-14-8-4-2-6-12(14)16(24-25)18(19,20)21/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWQTULLYCXLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea

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